![molecular formula C14H11BrN2OS B5677283 5-(4-bromophenyl)-6-ethylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5677283.png)

5-(4-bromophenyl)-6-ethylthieno[2,3-d]pyrimidin-4(3H)-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The compound can be synthesized through a multi-step process involving key reactions such as the aza-Wittig reaction and subsequent reactions with amines, phenols, or alcohols in the presence of catalytic amounts of sodium ethoxide or solid potassium carbonate. This method demonstrates an efficient synthesis pathway for the thieno[2,3-d]pyrimidin-4(3H)-ones with good yields (Chen, Nie, & Ding, 2009).

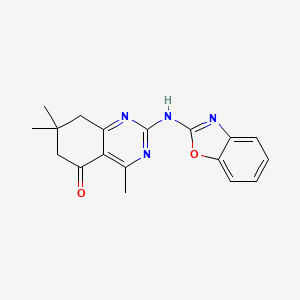

Molecular Structure Analysis

The molecular structure of 5-(4-bromophenyl)-6-ethylthieno[2,3-d]pyrimidin-4(3H)-one and its analogs has been elucidated using techniques such as X-ray crystallography. These studies reveal the binding modes of the thieno[2,3-d]pyrimidine ring, demonstrating its potential as a dual inhibitor for enzymes such as thymidylate synthase and dihydrofolate reductase, highlighting its significance in the design of antitumor agents (Gangjee et al., 2009).

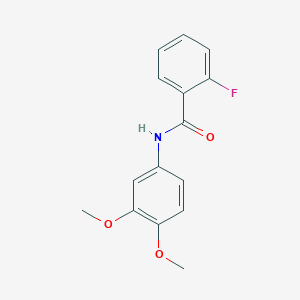

Chemical Reactions and Properties

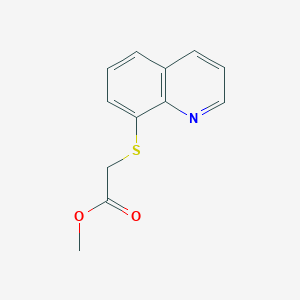

The compound exhibits versatility in chemical reactions, serving as an intermediate in the synthesis of various pyrimidine derivatives. Its reactivity with different chemical groups opens avenues for the development of compounds with potential antibacterial activity and other pharmacological properties. The bromophenyl group in particular allows for further functionalization through reactions like Suzuki coupling (Vlasov et al., 2018).

Physical Properties Analysis

While specific details on the physical properties of 5-(4-bromophenyl)-6-ethylthieno[2,3-d]pyrimidin-4(3H)-one are scarce, compounds within this chemical class generally exhibit solid-state characteristics conducive to crystalline structure determination and stability studies. These properties are crucial for understanding the compound's behavior in various solvents and temperatures, influencing its synthesis and application in drug formulation.

Chemical Properties Analysis

The chemical properties of 5-(4-bromophenyl)-6-ethylthieno[2,3-d]pyrimidin-4(3H)-one are characterized by its reactivity and potential as a pharmacophore. Its structure-activity relationship (SAR) with respect to thymidylate synthase and dihydrofolate reductase inhibition has been explored, providing insights into its mechanism of action and potential therapeutic applications. The presence of the ethyl and bromophenyl groups contributes to its unique chemical behavior and potential for modification to enhance its pharmacological profile (Gangjee et al., 2008).

Propriétés

IUPAC Name |

5-(4-bromophenyl)-6-ethyl-3H-thieno[2,3-d]pyrimidin-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11BrN2OS/c1-2-10-11(8-3-5-9(15)6-4-8)12-13(18)16-7-17-14(12)19-10/h3-7H,2H2,1H3,(H,16,17,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JCZLCEANRKKFEI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(C2=C(S1)N=CNC2=O)C3=CC=C(C=C3)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11BrN2OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

335.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-(4-bromophenyl)-6-ethylthieno[2,3-d]pyrimidin-4(3H)-one | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(3S*,4R*)-1-(2,3-dihydrothieno[3,4-b][1,4]dioxin-5-ylcarbonyl)-N,N-dimethyl-4-(4-methylphenyl)pyrrolidin-3-amine](/img/structure/B5677211.png)

![[(3R*,4R*)-4-{[(2R*,6S*)-2,6-dimethyl-4-morpholinyl]methyl}-1-(1H-1,2,4-triazol-1-ylacetyl)-3-pyrrolidinyl]methanol](/img/structure/B5677235.png)

![N,N-dimethyl-1-{3-[3-(tetrahydrofuran-3-yl)-1,2,4-oxadiazol-5-yl]phenyl}methanamine](/img/structure/B5677236.png)

![N-[(5-ethyl-1,3,4-oxadiazol-2-yl)methyl]-1-(6-methyl-2-phenylpyrimidin-4-yl)piperidin-4-amine](/img/structure/B5677243.png)

![N-[(5-cyclohexyl-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-yl)methyl]-2-ethylisonicotinamide](/img/structure/B5677255.png)

![8-[(2E)-3-(4-fluorophenyl)prop-2-en-1-yl]-1-methyl-2-oxo-1,8-diazaspiro[4.5]decane-4-carboxylic acid](/img/structure/B5677268.png)

![N-[(8-methoxy-3,4-dihydro-2H-chromen-3-yl)methyl]-5,7-dimethyl[1,2,4]triazolo[4,3-a]pyrimidine-3-carboxamide](/img/structure/B5677273.png)

![7-isopropyl-N-(tetrahydro-2H-pyran-4-yl)[1,2,4]triazolo[1,5-a]pyrimidine-5-carboxamide](/img/structure/B5677300.png)

![8,10-dimethyl-3,4-dihydro-1H-pyrido[3',2':4,5]thieno[3,2-e][1,4]diazepine-2,5-dione](/img/structure/B5677313.png)

![2-{[3-cyano-4-(4-hydroxyphenyl)-5,6,7,8-tetrahydro-2-quinolinyl]thio}acetamide](/img/structure/B5677318.png)

![4-methyl-2-[(5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)amino]phenol](/img/structure/B5677326.png)